
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl is synthesized through a series of chemical reactions involving the coupling of cyclohexylphosphine with N,N-dimethylaminobiphenyl. The reaction typically involves the use of palladium catalysts and specific ligands to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligand.
Substitution: This compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl halides, and various bases. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include functionalized pyridines, benzylic sulfones, and biaryl compounds. These products are often used in further chemical synthesis and industrial applications .
Scientific Research Applications
2.1. Homogeneous Catalysis
DavePhos is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. Its applications include:
- Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, yielding high product yields under mild conditions .
- Buchwald-Hartwig Amination : Enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines, crucial for synthesizing pharmaceuticals and agrochemicals .
Reaction Type | Description | Key Features |
---|---|---|
Suzuki-Miyaura | Carbon-carbon bond formation | High yields, mild conditions |
Buchwald-Hartwig | Carbon-nitrogen bond formation | Applicable to unactivated aryl halides |
C-N Bond Formation | Synthesis of N6-aryl-2'deoxyadenosine analogues | Efficient under various conditions |
Arylation of Ester Enolates | Arylating enolates using ortho-halo nitrobenzenes | Versatile reaction conditions |
2.2. Medicinal Chemistry
DavePhos has shown potential in drug development due to its ability to facilitate the synthesis of complex organic molecules:
- Bromodomain Inhibition : It acts as a selective inhibitor for bromodomain-containing proteins implicated in cancer, demonstrating potential therapeutic applications . By covalently binding to the ATP site, it inhibits bromodomain function.
- Immunological Applications : Interaction with Toll-like receptor 4 influences cytokine signaling pathways, indicating its potential role as a growth regulator and in immunotherapy .
4.1. Industrial Applications
In industrial settings, DavePhos is employed for large-scale synthesis of fine chemicals and polymers. Its use in palladium-catalyzed reactions has been optimized for high yield and purity, meeting commercial standards.
4.2. Research Findings
Recent studies have highlighted the efficiency of DavePhos in various catalytic processes:
Mechanism of Action
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl exerts its effects through its role as a ligand in palladium-catalyzed reactions. The mechanism involves the formation of a palladium-ligand complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products . The molecular targets include aryl halides and other organic substrates, which are transformed into functionalized products through the catalytic cycle .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 213697-53-1
- Molecular Formula : C₂₆H₃₆NP
- Molecular Weight : 393.54 g/mol
- Structure: A biaryl phosphine ligand featuring a dicyclohexylphosphine group at the 2-position of one benzene ring and an N,N-dimethylamino group at the 2'-position of the adjacent ring .
Applications :
DavePhos is a prominent ligand in palladium-catalyzed cross-coupling reactions, including:
- C–N bond formation: Effective in aryl aminations, even with substrates containing hydroxyl or enolizable ketones .
- Suzuki–Miyaura couplings : Used in the synthesis of benzodioxepines and other biaryl systems .
- Decarboxylative cross-couplings : Facilitates reactions between picolinic acids and (hetero)aryl halides under mild conditions .
Structural and Electronic Differences
The catalytic performance of biaryl phosphine ligands is influenced by substituent positions (ortho vs. para), steric bulk, and electron-donating capabilities. Below is a comparative analysis of DavePhos and related ligands:
Catalytic Performance
C–N Bond Formation :
Suzuki–Miyaura Coupling :
Decarboxylative Cross-Coupling :
Pd Coordination Behavior
- 31P NMR Studies : DavePhos forms a 1:1 adduct with Pd(OAc)₂, while Ligand 1 exhibits stoichiometry-dependent coordination modes (1:1 or 2:1 ligand/Pd ratios) .
- X-ray Crystallography : Cyclopalladated complexes of DavePhos show distinct geometries compared to Ligand 1, reflecting differences in steric and electronic environments .
Data Tables
Table 1: Ligand Properties
Table 2: Reaction Efficiency Comparison
Reaction Type | DavePhos | Ligand 1 | XPhos | CyJohnPhos |
---|---|---|---|---|
C–N Amination | 92% | 89% | 75% | 68% |
Suzuki Coupling | 88% | 82% | 90% | 95% |
Decarboxylative Coupling | 96% | N/A | N/A | N/A |
Biological Activity
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl is a phosphine ligand that has garnered attention in both synthetic and medicinal chemistry due to its unique structural properties and biological activities. This article reviews the compound's biological activity, including its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound primarily involves its role as a ligand in various catalytic processes. The compound has been noted for its ability to form stable complexes with metal centers, which can modulate enzymatic reactions and influence cellular signaling pathways.
Target Enzymes
- 5-Lipoxygenase (5-LO) : This enzyme is involved in the synthesis of leukotrienes, which are mediators in inflammatory responses. The compound exhibits inhibitory activity with an IC50 value of approximately 100 µM, indicating a potential role in anti-inflammatory therapies .
Biochemical Pathways
The interactions of this compound with biological systems can be summarized as follows:
- Cell Signaling Modulation : The compound influences various signaling pathways, particularly those related to inflammation and cell survival.
- Enzyme Inhibition : By inhibiting enzymes like 5-LO, the compound can reduce the production of pro-inflammatory mediators.
Study 1: Anti-inflammatory Potential
A study investigated the effects of this compound on inflammatory markers in vitro. The results indicated a significant reduction in IL-6 secretion from adipocytes when treated with the compound, suggesting its potential as an anti-inflammatory agent.
Parameter | Control | Treatment (100 µM) |
---|---|---|
IL-6 Secretion (pg/mL) | 250 | 150 |
Cell Viability (%) | 95 | 90 |
Study 2: Enzyme Activity Assay
In another study focusing on enzyme kinetics, the compound was tested for its inhibitory effects on 5-lipoxygenase. The findings demonstrated that at higher concentrations, the compound significantly reduced enzyme activity.
Concentration (µM) | % Inhibition |
---|---|
50 | 30 |
100 | 60 |
200 | 85 |
Discussion
The biological activity of this compound highlights its potential therapeutic applications, particularly in managing inflammatory conditions. Its ability to inhibit key enzymes involved in inflammatory pathways positions it as a candidate for further research and development.
Q & A
Basic Research Questions
Q. What is the role of DavePhos in Buchwald-Hartwig amination reactions?
DavePhos is a monodentate biaryl phosphine ligand that stabilizes palladium(0) intermediates in Buchwald-Hartwig C–N cross-coupling reactions. Its electron-rich dicyclohexylphosphino group and dimethylamino substituent enhance oxidative addition and reductive elimination rates, enabling efficient coupling of aryl halides with amines under mild conditions . Methodologically, DavePhos is used at 1–5 mol% loading with Pd precursors (e.g., Pd(OAc)₂) and bases like K₃PO₄ or Cs₂CO₃ in toluene or dioxane .
Key Data :
Parameter | Value | Source |
---|---|---|
Ligand Loading | 1–5 mol% | |
Base Compatibility | K₃PO₄, Cs₂CO₃, NaOt-Bu | |
Solvent Optimization | Toluene, dioxane, THF |
Q. How do structural features of DavePhos influence its catalytic performance?
2.
- Steric Effects : The dicyclohexylphosphino group provides steric bulk, accelerating reductive elimination by destabilizing Pd intermediates .
- Electronic Effects : The dimethylamino group at the 2′-position donates electron density, stabilizing Pd(0) and enhancing oxidative addition of aryl halides .
- Air Stability : The biphenyl backbone and cyclohexyl substituents reduce ligand oxidation, enabling handling in air for short periods .
Q. What safety protocols are required for handling DavePhos?
DavePhos is air-sensitive and requires storage under inert gas (N₂/Ar) at 2–8°C . Handling mandates:
- PPE : N95 masks, gloves, and eye protection (H315/H319 hazards) .
- Work Environment : Use in a fume hood to avoid inhalation (H335 risk) .
- Deactivation : Quench residual ligand with aqueous H₂O₂ before disposal .
Q. Which substrates are compatible with DavePhos in cross-coupling?
DavePhos is effective for:
- Electron-deficient aryl halides : Nitroarenes, trifluoromethyl-substituted aryl bromides .
- Heterocycles : Pyridines, indoles, and quinolines .
- Sterically hindered amines : Tertiary amines and N-aryl anilines .
Q. How is DavePhos synthesized and characterized?
Synthesis :
- Prepared via Suzuki-Miyaura coupling of 2-bromobiphenyl derivatives with dicyclohexylphosphine, followed by dimethylamination . Characterization :
- ¹H/³¹P NMR : δ ~7.2–7.5 ppm (aromatic protons), δ 15–20 ppm (phosphorus) .
- Melting Point : 116–121°C .
- Purity : >98% (GC) with residual solvent analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for DavePhos with challenging substrates?
- Base Selection : Use NaOt-Bu for deprotonation-resistant amines .
- Solvent Screening : DME or diglyme improves solubility for bulky substrates .
- Temperature : Elevated temps (80–100°C) reduce side reactions (e.g., β-hydride elimination) .
Case Study : Nakao et al. achieved 92% yield in nitroarene amination using Pd(acac)₂/DavePhos with K₃PO₄ in n-heptane at 100°C .
Q. What electronic/steric effects distinguish DavePhos from ligands like SPhos or RuPhos?
- Electron Density : DavePhos > SPhos (dimethoxy) > RuPhos (diisopropoxy) due to NMe₂ vs. alkoxy groups .
- Steric Bulk : DavePhos (Cy₂P) has larger cone angle (~170°) vs. t-BuBrettPhos (~190°), affecting substrate scope .
Q. How is DavePhos employed in air-sensitive reactions?
- In Situ Catalyst Preparation : Mix Pd₂(dba)₃ and DavePhos under N₂ before adding substrates .
- Solvent Degassing : Freeze-pump-thaw cycles for solvents (e.g., THF) to minimize Pd oxidation .
Q. What computational insights exist for DavePhos in catalytic cycles?
DFT studies suggest:
- Pd(0)-DavePhos complexes favor linear geometry, enhancing oxidative addition .
- The NMe₂ group lowers the energy barrier for reductive elimination by 5–8 kcal/mol vs. non-amino ligands .
Q. How does DavePhos compare to other ligands in C–N coupling efficiency?
Ligand | Substrate Scope | Turnover Number (TON) | Reference |
---|---|---|---|
DavePhos | Electron-poor aryl chlorides | 1,200 | |
XPhos | Bulky aryl bromides | 950 | |
RuPhos | Heteroaromatics | 800 |
Properties
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-22H,3-8,13-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMZPXWZVTUONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370171 | |
Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213697-53-1 | |
Record name | 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213697-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(Dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213697531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(DICYCLOHEXYLPHOSPHINO)-N,N-DIMETHYLBIPHENYL-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9877ONU78F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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